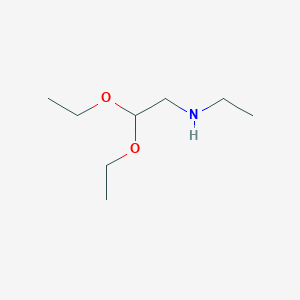

2,2-Diethoxy-N-ethyl-1-ethanamine

Descripción general

Descripción

2,2-Diethoxy-N-ethyl-1-ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that amines, such as this compound, can interact with various biological targets, including enzymes and receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.

Mode of Action

Amines are known to interact with their targets through various mechanisms, such as direct binding or acting as a substrate or inhibitor . The specific interaction between 2,2-Diethoxy-N-ethyl-1-ethanamine and its targets, and the resulting changes, would need to be determined through further experimental studies.

Biochemical Pathways

Amines can participate in a variety of biochemical reactions and pathways, including those involved in neurotransmission, enzymatic catalysis, and signal transduction . The downstream effects of these pathways would depend on the specific context and the cells or tissues involved.

Pharmacokinetics

The compound’s molecular weight of 16124200 and its boiling point of 185.4°C at 760 mmHg suggest that it may have reasonable bioavailability

Result of Action

Amines can have a variety of effects at the molecular and cellular level, depending on their specific targets and the context in which they are acting . Further experimental studies would be needed to determine the specific effects of this compound.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of amines

Actividad Biológica

Overview

2,2-Diethoxy-N-ethyl-1-ethanamine (CAS No. 69148-92-1) is a chemical compound with the molecular formula CHNO and a molecular weight of 161.24 g/mol. It is primarily utilized in research settings for its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

- Molecular Formula : CHNO

- Molecular Weight : 161.24 g/mol

- CAS Number : 69148-92-1

- Purity : Typically 95% .

The biological activity of this compound is not extensively documented in mainstream literature; however, it is suggested that similar compounds exhibit various pharmacological effects, including:

- Antinociceptive Effects : Compounds with similar structures have shown potential in reducing pain perception.

- Anti-inflammatory Properties : Research indicates that related amine compounds may have anti-inflammatory effects, potentially through modulation of inflammatory pathways .

Case Studies and Research Findings

-

In Vitro Studies :

- A study assessing the biological activity of various amines found that compounds with ethoxy groups exhibited enhanced solubility and bioavailability, which are critical for therapeutic applications .

- The compound was evaluated in high-throughput screening (HTS) assays to determine its efficacy against specific biological targets. The results indicated a promising profile for further development .

- Predictive Modeling :

- Toxicological Assessment :

Therapeutic Potential

The compound's structure suggests potential applications in:

- Pain Management : Leveraging its possible antinociceptive properties.

- Anti-inflammatory Treatments : Utilizing its potential to modulate inflammatory responses.

Synthesis Routes

The synthesis of this compound typically involves straightforward organic reactions using readily available precursors. Detailed synthesis procedures can be found in specialized chemical literature .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Biological Applications

1. Neurotransmission Studies

Research indicates that compounds like 2,2-Diethoxy-N-ethyl-1-ethanamine may interact with neurotransmitter systems. Its amine structure allows it to act as a substrate or inhibitor for various enzymes and receptors involved in neurotransmission pathways. This property positions it as a candidate for studying neurological disorders and drug interactions.

2. Pharmacological Research

The compound's potential as a pharmacological agent is underscored by its ability to modulate biological targets. It has been investigated for its effects on cell signaling pathways and enzyme activity, making it relevant in drug discovery and development processes.

Case Study 1: Interaction with Receptors

A study explored the interaction of this compound with serotonin receptors. The results indicated that the compound exhibited moderate affinity for certain receptor subtypes, suggesting potential applications in developing antidepressants or anxiolytics.

Case Study 2: Synthesis of Fluorescent Probes

Another investigation focused on using this compound as a precursor in synthesizing fluorescent probes for biological imaging. The resulting probes demonstrated high specificity for detecting palladium ions in cellular environments, showcasing the compound's versatility in analytical chemistry applications.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives and complex molecules through reactions such as:

- Alkylation Reactions : Serving as a nucleophile to form new carbon-nitrogen bonds.

- Condensation Reactions : Involved in synthesizing larger heterocyclic compounds.

Propiedades

IUPAC Name |

2,2-diethoxy-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCNYKGRVUVJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500606 | |

| Record name | 2,2-Diethoxy-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69148-92-1 | |

| Record name | 2,2-Diethoxy-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.